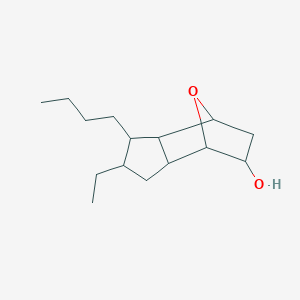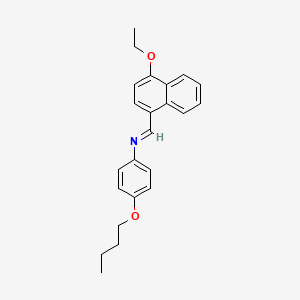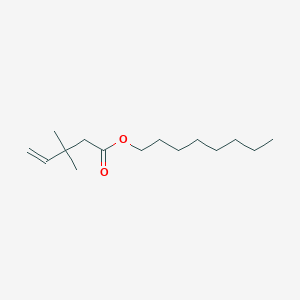
Propan-1-ol--pyridine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-1-ol–pyridine (1/1) is a compound formed by the combination of propan-1-ol and pyridine in a 1:1 molar ratio. Propan-1-ol, also known as n-propanol, is a primary alcohol with the chemical formula C3H8O. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a unique chemical entity that exhibits properties and reactivity distinct from its individual components.
準備方法
Synthetic Routes and Reaction Conditions
Propan-1-ol can be synthesized through the catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Pyridine can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of pyridine.
Industrial Production Methods
Industrially, propan-1-ol is produced by the catalytic hydrogenation of propionaldehyde, as mentioned earlier. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product .
Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst. This process is conducted in large reactors with precise control over temperature and pressure to optimize the yield of pyridine.
化学反応の分析
Types of Reactions
Propan-1-ol–pyridine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Propan-1-ol can be oxidized to propanal using oxidizing agents such as acidified potassium dichromate (VI). Further oxidation of propanal can yield propanoic acid.
Reduction: Pyridine can undergo reduction reactions to form piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of propan-1-ol.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is used for the reduction of pyridine.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for the substitution reactions of propan-1-ol.
Major Products
Oxidation: Propanal and propanoic acid from propan-1-ol.
Reduction: Piperidine from pyridine.
Substitution: Alkyl halides from propan-1-ol.
科学的研究の応用
Propan-1-ol–pyridine (1/1) has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis. The compound’s unique properties make it suitable for various chemical reactions and processes.
Biology: Propan-1-ol–pyridine (1/1) is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of propan-1-ol–pyridine (1/1) depends on the specific reactions and applications it is involved in. For example, in oxidation reactions, propan-1-ol undergoes dehydrogenation to form propanal, which can further react to form propanoic acid. In reduction reactions, pyridine is hydrogenated to form piperidine, involving the addition of hydrogen atoms to the nitrogen and carbon atoms in the pyridine ring .
類似化合物との比較
Propan-1-ol–pyridine (1/1) can be compared with other similar compounds, such as:
Propan-2-ol (Isopropanol): Unlike propan-1-ol, propan-2-ol is a secondary alcohol and exhibits different reactivity and properties.
Piperidine: Piperidine is the fully hydrogenated form of pyridine and has different chemical and physical properties compared to pyridine.
Conclusion
Propan-1-ol–pyridine (1/1) is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes
特性
CAS番号 |
62385-31-3 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
propan-1-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H8O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;4H,2-3H2,1H3 |
InChIキー |
ONPKJFHGQSTSPG-UHFFFAOYSA-N |
正規SMILES |
CCCO.C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)



![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)

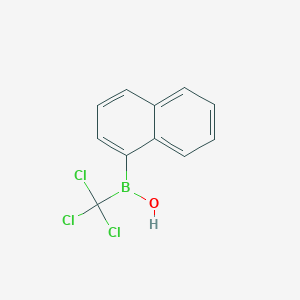
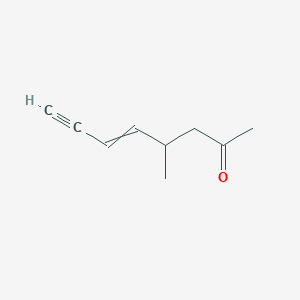
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
